REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[N:8]=[C:7]2[NH2:13].[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([NH:18][C:14]([CH3:17])([CH3:16])[CH3:15])[N:8]=[C:7]2[NH2:13]
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Name
|
|
Quantity
|
0.109 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC=C2C(=NC(=NC12)Cl)N
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Name
|
|
Quantity
|
1.33 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
|
0.5 mL
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Type
|
solvent
|
Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give a solution
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Type
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TEMPERATURE
|
Details
|
the reaction was heated to 120° C. in a biotage initiator microwave for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 150° C. in a biotage initiator microwave for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated to 160° C. in a biotage initiator microwave for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was heated to 170° C. in a biotage initiator microwave for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between water and EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with water 2 times, saturated aqueous NaCl once
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organics were dried over anhydrous Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C(=NC(=NC12)NC(C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.451 mmol | |
AMOUNT: MASS | 0.133 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |